N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide
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Overview
Description
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is an organic compound with a complex structure that includes both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide typically involves the reaction of 3-methylbutanoic acid with (2S)-1,3-dihydroxybutan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for the amide group.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or halogenated compounds.
Scientific Research Applications
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism by which N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-[(2S,3R)-1,3-Dihydroxyoctadecan-2-yl]pentacosanimidic acid: A ceramide with similar hydroxyl and amide functional groups.
Methyl N-[(2S,3R)-3-amino-2-hydroxy-3-(4-methylphenyl)propanoyl]-D-alanyl-D-leucinate: A hybrid peptide with comparable structural features.
Uniqueness
N-[(2S)-1,3-Dihydroxybutan-2-yl]-3-methylbutanamide is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
920277-60-7 |
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Molecular Formula |
C9H19NO3 |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(2S)-1,3-dihydroxybutan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C9H19NO3/c1-6(2)4-9(13)10-8(5-11)7(3)12/h6-8,11-12H,4-5H2,1-3H3,(H,10,13)/t7?,8-/m0/s1 |
InChI Key |
PKDWJPAZIMVYTQ-MQWKRIRWSA-N |
Isomeric SMILES |
CC(C)CC(=O)N[C@@H](CO)C(C)O |
Canonical SMILES |
CC(C)CC(=O)NC(CO)C(C)O |
Origin of Product |
United States |
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